(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroacetophenone, 4-methoxyaniline, and thiazinane derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives
Properties
Molecular Formula |
C20H19FN4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-12(13-3-5-14(21)6-4-13)24-25-20-23-18(26)11-17(29-20)19(27)22-15-7-9-16(28-2)10-8-15/h3-10,17H,11H2,1-2H3,(H,22,27)(H,23,25,26)/b24-12+ |
InChI Key |
IQPRYPQVZGUFGR-WYMPLXKRSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)OC)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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